molecular formula C22H22N2O6 B10992084 methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}-L-phenylalaninate

methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}-L-phenylalaninate

Cat. No.: B10992084
M. Wt: 410.4 g/mol
InChI Key: SBDYUEXIGLDKKD-SFHVURJKSA-N
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Description

METHYL (2S)-2-({[2-(2-METHOXYETHYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}AMINO)-3-PHENYLPROPANOATE is a complex organic compound that belongs to the class of phthalimide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2S)-2-({[2-(2-METHOXYETHYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}AMINO)-3-PHENYLPROPANOATE typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the phthalimide core: This can be achieved by reacting phthalic anhydride with an appropriate amine.

    Introduction of the methoxyethyl group: This step involves the alkylation of the phthalimide core with 2-methoxyethyl chloride under basic conditions.

    Coupling with the amino acid derivative: The final step involves coupling the modified phthalimide with an amino acid derivative, such as methyl (2S)-2-amino-3-phenylpropanoate, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL (2S)-2-({[2-(2-METHOXYETHYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}AMINO)-3-PHENYLPROPANOATE can undergo various chemical reactions, including:

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxyethyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like NaH.

Major Products

    Hydrolysis: Corresponding carboxylic acids and amines.

    Reduction: Alcohol derivatives.

    Substitution: New alkylated phthalimide derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of METHYL (2S)-2-({[2-(2-METHOXYETHYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}AMINO)-3-PHENYLPROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide derivatives: Compounds like thalidomide and lenalidomide, which have similar structural features.

    Amino acid derivatives: Compounds like methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate.

Uniqueness

METHYL (2S)-2-({[2-(2-METHOXYETHYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}AMINO)-3-PHENYLPROPANOATE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H22N2O6

Molecular Weight

410.4 g/mol

IUPAC Name

methyl (2S)-2-[[2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carbonyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C22H22N2O6/c1-29-11-10-24-20(26)16-9-8-15(13-17(16)21(24)27)19(25)23-18(22(28)30-2)12-14-6-4-3-5-7-14/h3-9,13,18H,10-12H2,1-2H3,(H,23,25)/t18-/m0/s1

InChI Key

SBDYUEXIGLDKKD-SFHVURJKSA-N

Isomeric SMILES

COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)OC

Canonical SMILES

COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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